molecular formula C12H12O2 B13697589 7-Isopropyl-2H-chromen-2-one

7-Isopropyl-2H-chromen-2-one

Cat. No.: B13697589
M. Wt: 188.22 g/mol
InChI Key: HCYZRCRTWMRJJQ-UHFFFAOYSA-N
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Description

7-Isopropyl-2H-chromen-2-one is a substituted coumarin derivative characterized by an isopropyl group at position 7 of the chromenone backbone. Chromenones, or coumarins, are bicyclic heterocyclic compounds consisting of a benzene ring fused to a pyrone ring. Substituents on the chromenone framework significantly influence physical, chemical, and biological properties. For example, derivatives like 5-hydroxy-2-isopropyl-7-methoxychromone (melting point 89–91°C) and 2-benzyl-5-hydroxy-7-methoxychromone (melting point 152–153°C) highlight the role of substituent positioning and functional groups on thermal stability .

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

7-propan-2-ylchromen-2-one

InChI

InChI=1S/C12H12O2/c1-8(2)10-4-3-9-5-6-12(13)14-11(9)7-10/h3-8H,1-2H3

InChI Key

HCYZRCRTWMRJJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C=CC(=O)O2

Origin of Product

United States

Biological Activity

7-Isopropyl-2H-chromen-2-one, a derivative of chromone, is part of a class of compounds known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antioxidant Activity

Chromones, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders. Studies have shown that chromones can enhance the activity of antioxidant enzymes, thereby providing cellular protection against oxidative damage .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against a range of pathogens. Chromones have been documented to inhibit bacterial growth and exhibit antifungal properties. For instance, a study highlighted the effectiveness of chromone derivatives against Staphylococcus aureus and other pathogenic bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of chromones is another area of interest. This compound has been found to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This modulation can be beneficial in treating conditions characterized by chronic inflammation .

Anticancer Activity

The anticancer properties of chromones are well-documented. Compounds in this class have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways related to cell proliferation and survival . Specifically, studies have indicated that certain derivatives can effectively target cancer cell lines in vitro, suggesting a promising avenue for cancer therapy.

The biological activities of this compound are attributed to several mechanisms:

  • Enzyme Inhibition : Chromones can inhibit various enzymes involved in inflammatory responses and tumor progression.
  • Signal Transduction Modulation : These compounds can influence key signaling pathways such as NF-κB and MAPK, which play critical roles in inflammation and cancer progression.
  • Free Radical Scavenging : The ability to neutralize free radicals contributes significantly to their antioxidant effects.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several chromone derivatives, including this compound. The results demonstrated that this compound exhibited substantial antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Case Study 2: Anticancer Potential

In vitro studies on human cancer cell lines revealed that this compound induced apoptosis through mitochondrial pathways. The compound was shown to decrease cell viability significantly at concentrations as low as 10 µM after 48 hours of treatment, highlighting its potential as an anticancer agent .

Biological Activities of this compound

Activity Mechanism Reference
AntioxidantScavenging free radicals
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of cytokine production
AnticancerInduction of apoptosis

Case Study Results

Study Cell Type IC50 (µM) Effect
Antimicrobial StudyStaphylococcus aureus15Significant inhibition
Anticancer StudyHeLa Cells10Induced apoptosis

Chemical Reactions Analysis

Base-Mediated Cyclization

An alternative synthesis uses salicylaldehydes and 2-phenylacetonitrile under strongly basic conditions :

  • Reagents : Salicylaldehyde derivatives, 2-phenylacetonitrile, tBuOK (3 equiv.).

  • Conditions : DMF solvent, 110°C for 16 hours.

  • Mechanism :

    • tBuOK deprotonates acetonitrile to form cyano(phenyl)methanide.

    • Nucleophilic attack on salicylaldehyde generates intermediate I .

    • Intramolecular cyclization and hydrolysis yield the chromenone .

BaseSolventTemp (°C)Yield (%)
tBuOKDMF11030
tBuOKToluene1109

O-Acylation at the 7-Position

The hydroxyl group at position 7 undergoes O-acylation with acyl chlorides :

  • Reagents : 4-Chlorobenzoyl chloride, triethylamine (base).

  • Conditions : Dichloromethane, 20°C for 1 hour.

  • Yield : 88% for 7-(4-chlorobenzoyloxy)-2H-chromen-2-one .

This reaction is highly efficient due to the electron-rich aromatic system, facilitating nucleophilic acyl substitution.

Nitration and Reduction

Nitration introduces nitro groups to the benzene ring, followed by reduction to amines :

  • Nitration : HNO₃/H₂SO₄ at 0°C, yielding 6-nitro-7-isopropyl-2H-chromen-2-one.

  • Reduction : SnCl₂ in HCl/EtOH converts nitro to amine (6-amino-7-isopropyl-2H-chromen-2-one) .

StepReagentsConditionsYield (%)
NitrationHNO₃/H₂SO₄0°C, 2 h75
ReductionSnCl₂/HCl/EtOHReflux, 4 h82

Smiles Rearrangement for Amination

7-Hydroxy derivatives undergo Smiles rearrangement to form 7-aminocoumarins :

  • Alkylation : React with α-bromoacetamide derivatives (e.g., N-aryl-α-bromoacetamides).

  • Rearrangement : Base-mediated O→N acyl transfer generates 7-aminocoumarins.

  • Hydrolysis : Acidic conditions (HCl/EtOH) yield primary amines .

SubstrateProductYield (%)
7-Hydroxy-4-isopropyl7-Amino-4-isopropyl65

Functionalization via Alkylation

The hydroxyl group at position 7 is alkylated using alkyl halides :

  • Reagents : Methyl iodide (MeI), K₂CO₃.

  • Conditions : DMF solvent, room temperature for 24 hours.

  • Yield : 72% for 7-methoxy-4-isopropyl-2H-chromen-2-one .

Oxidation and Reduction of the Chromenone Core

The lactone ring undergoes redox reactions under controlled conditions:

  • Oxidation : KMnO₄ in acidic medium cleaves the pyrone ring to form dicarboxylic acids.

  • Reduction : NaBH₄ selectively reduces the α,β-unsaturated ketone to dihydrocoumarins.

ReactionReagentsProductYield (%)
OxidationKMnO₄/H₂SO₄7-Isopropyl-2-hydroxybenzoic acid58
ReductionNaBH₄/EtOH7-Isopropyl-3,4-dihydro-2H-chromen-2-one67

Biological Activity-Driven Modifications

Derivatives synthesized via these reactions exhibit enhanced bioactivity:

  • Antitumor Agents : Amidrazone derivatives (e.g., compound 3n ) show IC₅₀ values of 9.3 μM against leukemia cells .

  • Anti-inflammatory Agents : Nitrocoumarin derivatives inhibit COX-2 with ΔG values of −11.3 kcal/mol .

Comparison with Similar Compounds

Key Observations :

  • For instance, 5-hydroxy-2-isopropyl-7-methoxychromone’s lower melting point (89–91°C) compared to its benzyl-substituted analog (152–153°C) suggests that bulky C2 substituents enhance crystallinity .
  • Functional Groups : Hydroxy and methoxy groups improve solubility via hydrogen bonding, as seen in 5-hydroxy-2-isopropyl-7-methoxychromone (Vmax 2967 cm⁻¹ for OH) . The absence of polar groups in this compound may reduce aqueous solubility.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Isopropyl-2H-chromen-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is commonly synthesized via Pechmann condensation, where substituted phenols react with β-keto esters under acidic conditions. For example, a Pd(II)-catalyzed one-pot coupling of o-halophenols with 2-methyl-3-buten-2-ol has been optimized to achieve yields >75% by controlling temperature (80–100°C) and solvent polarity (e.g., DMF vs. THF) . Side products like 6-substituted isomers can form if steric hindrance from the isopropyl group is not mitigated through slow reagent addition.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the coumarin backbone and isopropyl substitution pattern. For crystallographic validation, single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) resolves stereochemical ambiguities. Hirshfeld surface analysis further quantifies intermolecular interactions, such as C–H···O hydrogen bonds, which influence crystal packing .

Q. How should researchers report purity and stability data for this compound in publications?

  • Methodological Answer : Purity must be verified via HPLC (≥98% by area normalization) with UV detection at 254 nm. Stability studies under varying temperatures (e.g., 4°C vs. 25°C) and humidity levels should be conducted over 6–12 months, with degradation products identified via LC-MS. Detailed storage conditions (e.g., inert atmosphere, desiccated) must align with IUPAC guidelines for reproducibility .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be systematically addressed?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line sensitivity, concentration ranges). A meta-analysis framework should standardize protocols:

  • Use positive/negative controls (e.g., doxorubicin for cytotoxicity assays).
  • Validate dose-response curves (IC₅₀ values) across ≥3 independent replicates.
  • Apply multivariate regression to isolate structural factors (e.g., substituent electronegativity) influencing activity .

Q. What computational strategies are effective in predicting the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model electrophilic aromatic substitution patterns. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets like cyclooxygenase-2. Solvent effects are incorporated via Polarizable Continuum Models (PCM), while transition-state analysis identifies rate-limiting steps in synthetic pathways .

Q. How should longitudinal stability studies be designed to assess photodegradation pathways?

  • Methodological Answer : Accelerated aging under UV light (λ = 365 nm) quantifies photostability via first-order kinetics. High-Resolution Mass Spectrometry (HRMS) identifies primary degradation products (e.g., hydroxylated derivatives). Quantum yield calculations (Φ) correlate degradation rates with substituent electronic effects. Control experiments must exclude oxygen to differentiate oxidative vs. non-oxidative pathways .

Q. What experimental controls are critical when evaluating the compound’s enzyme inhibition mechanisms?

  • Methodological Answer :

  • Include competitive inhibitors (e.g., warfarin for cytochrome P450 assays) to confirm binding specificity.
  • Use fluorescence quenching (Stern-Volmer plots) to distinguish static vs. dynamic inhibition.
  • Validate reversibility via dialysis experiments and time-dependent activity assays .

Data Analysis & Reporting

Q. How can researchers reconcile discrepancies in crystallographic data for polymorphic forms of this compound?

  • Methodological Answer : Apply Rietveld refinement to powder XRD data to resolve polymorphic mixtures. Pair with Differential Scanning Calorimetry (DSC) to detect enthalpy changes during phase transitions. Cross-reference with Cambridge Structural Database (CSD) entries to identify known packing motifs .

Q. What statistical approaches validate reproducibility in synthetic yield optimization?

  • Methodological Answer : Use Design of Experiments (DoE) with Response Surface Methodology (RSM) to model interactions between variables (temperature, catalyst loading). Confirm reproducibility via ANOVA (p < 0.05) and report 95% confidence intervals for optimal conditions. Outliers are identified via Grubbs’ test .

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